2-(5-methyl-1H-tetrazol-1-yl)-N-(pyridin-4-ylmethyl)benzamide
Description
2-(5-Methyl-1H-tetrazol-1-yl)-N-(pyridin-4-ylmethyl)benzamide is a benzamide derivative featuring a tetrazole ring substituted at the 2-position of the benzamide core and a pyridin-4-ylmethyl amine moiety. Tetrazole-containing compounds are widely studied for their bioisosteric properties, often mimicking carboxylic acids while offering improved metabolic stability and bioavailability .
Properties
Molecular Formula |
C15H14N6O |
|---|---|
Molecular Weight |
294.31 g/mol |
IUPAC Name |
2-(5-methyltetrazol-1-yl)-N-(pyridin-4-ylmethyl)benzamide |
InChI |
InChI=1S/C15H14N6O/c1-11-18-19-20-21(11)14-5-3-2-4-13(14)15(22)17-10-12-6-8-16-9-7-12/h2-9H,10H2,1H3,(H,17,22) |
InChI Key |
MVTRAPYSPYFSBZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=NN1C2=CC=CC=C2C(=O)NCC3=CC=NC=C3 |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Optimization
The reaction begins with 2-cyanobenzoyl chloride, which undergoes cycloaddition with sodium azide in the presence of acetonitrile as the methyl group donor. The process is thermally driven, typically conducted in dimethylformamide (DMF) at 100–120°C for 12–24 hours. Key parameters include:
-
Catalyst Loading : Ammonium chloride (1.5 equiv) enhances regioselectivity toward the 1-substituted tetrazole isomer.
-
Solvent Choice : Polar aprotic solvents like DMF favor higher yields (75–85%) compared to toluene or dichloromethane.
-
Temperature Control : Prolonged heating above 120°C risks decomposition, while temperatures below 100°C result in incomplete conversion.
The intermediate 2-(5-methyl-1H-tetrazol-1-yl)benzoyl chloride is isolated via aqueous workup and directly used in subsequent amidation steps.
Amidation with Pyridin-4-ylmethylamine
Coupling the tetrazole-containing benzoyl chloride with pyridin-4-ylmethylamine forms the final amide bond. This step employs Schotten-Baumann conditions or nucleophilic acyl substitution in anhydrous environments.
Schotten-Baumann Reaction
In a biphasic system (water/dichloromethane), pyridin-4-ylmethylamine reacts with 2-(5-methyl-1H-tetrazol-1-yl)benzoyl chloride in the presence of sodium hydroxide. The base deprotonates the amine, facilitating nucleophilic attack on the acyl chloride. Yields range from 65–78%, with purity dependent on rapid mixing to minimize hydrolysis.
Anhydrous Coupling
Alternatively, the reaction proceeds in tetrahydrofuran (THF) or dichloromethane with triethylamine as a base. This method avoids aqueous conditions, reducing side reactions and improving yields to 80–88%. Post-reaction purification via silica gel chromatography (hexanes/ethyl acetate, 7:3) isolates the product in >95% purity.
One-Pot Ugi-Azide Multi-Component Reaction
A novel approach adapts the Ugi-azide reaction to assemble the tetrazole and benzamide moieties in a single pot. This method combines 2-formylbenzoic acid, pyridin-4-ylmethylamine, trimethylsilyl azide (TMSN3), and an isocyanide (e.g., cyclohexyl isocyanide) in methanol at room temperature.
Reaction Conditions and Scope
-
Solvent : Methanol (1.0 M) ensures solubility of all components.
-
Catalysis : No additional catalyst is required, as the Ugi-azide reaction proceeds spontaneously.
-
Yield : 53–76% after 24 hours, with higher yields observed for aliphatic isocyanides compared to aromatic analogues.
The reaction forms a tetrazole-linked intermediate, which undergoes spontaneous cyclization to yield the target compound. Microwave-assisted heating (100 W, 110°C) reduces reaction time to 1 hour but slightly decreases yield (68–72%).
Comparative Analysis of Synthetic Routes
| Method | Key Steps | Yield (%) | Purity (%) | Time (h) |
|---|---|---|---|---|
| [2+3] Cycloaddition | Nitrile + NaN3, Amidation | 75–88 | >95 | 24–36 |
| Ugi-Azide MCR | One-pot synthesis | 53–76 | 90–95 | 24–29 |
| Hydrazine-Mediated Route | Hydrazine + Nitrile (Not Preferred) | 30–45 | 80–85 | 48+ |
Notes :
-
The cycloaddition method offers superior yields and scalability but requires rigorous temperature control.
-
The Ugi-azide approach simplifies synthesis but is limited by the availability of specialized reagents like TMSN3.
Structural Characterization and Validation
Post-synthesis, the compound is validated using:
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NMR Spectroscopy : 1H NMR (500 MHz, CDCl3) displays characteristic peaks at δ 8.05 (d, J = 8.6 Hz, benzamide aromatic protons), 7.25–7.30 (pyridyl protons), and 2.45 (s, tetrazole methyl group).
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Mass Spectrometry : HRMS (ESI-TOF) confirms the molecular ion [M + H]+ at m/z 294.31, matching the theoretical mass.
-
X-ray Crystallography : Single-crystal analysis (where applicable) verifies the 1-substituted tetrazole regiochemistry .
Chemical Reactions Analysis
Types of Reactions
2-(5-methyl-1H-tetrazol-1-yl)-N-(pyridin-4-ylmethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The methyl group on the tetrazole ring can be oxidized to form a carboxylic acid derivative.
Reduction: The nitro group (if present) on the benzamide can be reduced to an amine.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.
Major Products
Oxidation: Formation of carboxylic acid derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated pyridine derivatives.
Scientific Research Applications
Medicinal Chemistry
The compound is being investigated for its potential therapeutic applications, particularly as an anti-inflammatory and antimicrobial agent. The tetrazole moiety is known for enhancing the pharmacological properties of compounds, potentially allowing for better interaction with biological targets.
Case Study: Antimicrobial Activity
Research indicates that compounds containing tetrazole rings exhibit significant antimicrobial properties. In one study, derivatives similar to 2-(5-methyl-1H-tetrazol-1-yl)-N-(pyridin-4-ylmethyl)benzamide were evaluated against various bacterial strains, demonstrating promising results in inhibiting growth, particularly against Gram-positive bacteria .
Anticancer Research
The compound's structure suggests potential anticancer activity. Studies have shown that tetrazole-containing compounds can inhibit cancer cell proliferation. For instance, derivatives of similar structures were tested against human colorectal carcinoma cell lines, revealing IC50 values indicating effective cytotoxicity .
Table: Anticancer Activity Comparison
| Compound | IC50 (µM) | Target Cell Line |
|---|---|---|
| Compound A | 4.53 | HCT116 |
| Compound B | 5.85 | HCT116 |
| This compound | TBD | TBD |
Enzyme Inhibition Studies
The compound may act as an enzyme inhibitor due to its ability to interact with specific biological targets. Research into similar tetrazole derivatives has shown that they can inhibit key enzymes involved in metabolic pathways, which could be beneficial for developing drugs targeting metabolic disorders or cancers .
Mechanism of Action
The mechanism by which this compound exerts its effects may involve modulation of enzyme activity through competitive inhibition or allosteric modulation, depending on its binding affinity to specific receptors or enzymes.
Mechanism of Action
The mechanism of action of 2-(5-methyl-1H-tetrazol-1-yl)-N-(pyridin-4-ylmethyl)benzamide would depend on its specific biological target. Generally, such compounds may act by:
Inhibiting Enzymes: Binding to the active site of an enzyme and preventing substrate access.
Modulating Receptors: Interacting with receptor proteins to alter their signaling pathways.
Disrupting Protein-Protein Interactions: Binding to one protein in a complex and preventing its interaction with another protein.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural features and properties of 2-(5-methyl-1H-tetrazol-1-yl)-N-(pyridin-4-ylmethyl)benzamide and related benzamide derivatives:
*Calculated based on molecular formula.
Key Observations:
Bioisosteric Replacements : The target compound’s tetrazole group (pKa ~4.9) may serve as a carboxylic acid bioisostere, similar to the indole-tetrazole analog . This contrasts with Rip-B’s methoxy groups, which enhance lipophilicity but lack hydrogen-bonding acidity .
Aromatic vs. In contrast, Rip-B’s 3,4-dimethoxyphenethyl chain provides flexibility and increased hydrophobicity .
Heterocyclic Diversity: The thiazolidinone derivative incorporates sulfur and bromine, likely enhancing electrophilic reactivity and halogen bonding—features absent in the tetrazole-based compounds.
Physicochemical and Pharmacological Trends
Solubility and Permeability:
- The pyridine moiety in the target compound may improve aqueous solubility compared to Rip-B’s methoxy groups, which are more lipophilic. However, the indole-containing analog (MW 332.4) lacks reported solubility data, limiting direct comparisons.
- Thiazolidinone derivatives (MW 590.5) exhibit higher molecular weights, likely reducing membrane permeability despite their polar heterocycles.
Thermal Stability:
- Rip-B has a melting point of 90°C, while the indole-tetrazole analog lacks reported thermal data. The target compound’s pyridine group may lower melting points due to reduced crystallinity compared to methoxy-substituted analogs.
Biological Activity
The compound 2-(5-methyl-1H-tetrazol-1-yl)-N-(pyridin-4-ylmethyl)benzamide is a member of the tetrazole and benzamide family, which has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure incorporates a tetrazole ring, a pyridine moiety, and a benzamide group. The presence of these functional groups is crucial for its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The tetrazole moiety may facilitate binding to various enzymes or receptors involved in key biological pathways. For instance, it has been suggested that the compound can inhibit certain kinases and modulate inflammatory responses, potentially impacting diseases such as cancer and autoimmune disorders .
Anticancer Activity
Recent studies have demonstrated that compounds similar to This compound exhibit significant anticancer properties. For example:
- In vitro studies indicated that derivatives with similar structures inhibited the proliferation of various cancer cell lines, including HepG2 (liver cancer) and HeLa (cervical cancer) cells, with growth inhibition percentages reported at 54.25% and 38.44%, respectively .
Anti-inflammatory Effects
The compound has shown potential in reducing inflammation:
- It inhibits the release of pro-inflammatory cytokines such as TNF-alpha in LPS-stimulated macrophages, suggesting a role in treating inflammatory diseases .
Structure-Activity Relationship (SAR)
The SAR analysis reveals that modifications to the benzamide and tetrazole moieties significantly affect biological activity:
- Substituents at specific positions on the benzene ring enhance potency against targeted enzymes.
- The introduction of electronegative groups in the para-position has been shown to increase binding affinity and efficacy .
Case Study 1: Inhibition of Kinases
In a study assessing various derivatives, one compound exhibited an IC50 value of 0.283 mM against TNF-alpha release, showcasing its potential as an anti-inflammatory agent .
Case Study 2: Anticancer Properties
Another derivative was evaluated for its anticancer activity against HeLa cells, demonstrating a significant reduction in cell viability compared to untreated controls . This highlights the therapeutic potential of this class of compounds in oncology.
Data Table: Biological Activities Summary
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and reaction conditions for preparing 2-(5-methyl-1H-tetrazol-1-yl)-N-(pyridin-4-ylmethyl)benzamide?
- Methodological Answer : The synthesis typically involves a multi-step process starting with coupling 4-(5-methyl-1H-tetrazol-1-yl)benzoic acid with pyridin-4-ylmethanamine using a carbodiimide coupling agent (e.g., EDC or DCC) in anhydrous dichloromethane (DCM) or dimethylformamide (DMF) under nitrogen atmosphere. Reaction temperatures should be maintained at 0–25°C to minimize side reactions. Post-synthesis purification via column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) is critical to achieve >95% purity .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of analytical techniques:
- 1H/13C NMR : Confirm the presence of the tetrazole ring (δ 8.5–9.0 ppm for tetrazole protons) and pyridine methylene group (δ 4.5–5.0 ppm).
- LC-MS : Verify molecular weight ([M+H]+ expected at ~325.3 g/mol).
- Elemental Analysis : Match calculated vs. experimental C, H, N percentages (e.g., C: 59.1%, H: 4.7%, N: 26.1%) .
Q. What preliminary biological assays are recommended to assess its activity?
- Methodological Answer : Begin with in vitro enzyme inhibition assays targeting proteins known to interact with tetrazole derivatives (e.g., angiotensin-converting enzyme or metalloproteinases). Use fluorescence-based assays with IC50 determination. For cellular activity, test cytotoxicity in HEK-293 or HeLa cell lines at 1–100 µM concentrations, followed by apoptosis assays (Annexin V/PI staining) .
Advanced Research Questions
Q. How can X-ray crystallography or advanced spectroscopy resolve ambiguities in its binding mode with biological targets?
- Methodological Answer : Co-crystallize the compound with a target protein (e.g., a kinase or receptor) using vapor diffusion methods. For insoluble proteins, employ cryo-EM or NMR spectroscopy with isotopic labeling (13C/15N). Molecular dynamics simulations (e.g., GROMACS) can complement experimental data to model binding dynamics .
Q. What computational strategies are effective for predicting its pharmacokinetic properties?
- Methodological Answer : Use in silico tools like SwissADME or Schrödinger’s QikProp to predict logP (optimal range: 2–3), aqueous solubility, and CYP450 metabolism. Molecular docking (AutoDock Vina) against CYP3A4 and P-glycoprotein structures can assess drug-drug interaction risks .
Q. How should researchers address contradictory data in enzyme inhibition vs. cellular activity assays?
- Methodological Answer : Investigate off-target effects via kinome-wide profiling (e.g., Eurofins KinaseProfiler) or transcriptomic analysis (RNA-seq). Validate using isoform-specific knockouts (CRISPR/Cas9) and compare with structural analogs to isolate contributions of the tetrazole and pyridine groups .
Q. What strategies optimize the compound’s selectivity in SAR studies?
- Methodological Answer : Synthesize analogs with modifications to the tetrazole (e.g., 5-ethyl substitution) or pyridine (e.g., 3-methoxy substitution) moieties. Test against a panel of related enzymes (e.g., PDE5 vs. PDE6) to identify critical structural determinants. Refer to comparative SAR tables (Table 1 in ) for guidance.
Critical Notes
- Contradictory Evidence : Some sources suggest DCM as optimal for synthesis , while others favor DMF for higher yields in analogous compounds . Resolve by testing both solvents with reaction monitoring (TLC/HPLC).
- Unreliable Sources : Excluded data from BenchChem () due to non-academic rigor.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
